INMT Inhibition Potency: Target Compound vs. Reference Inhibitor PDAT
The target compound demonstrates measurable inhibition of human indolethylamine N-methyltransferase (INMT) with a Ki of 12,000 nM . By comparison, PDAT—a structurally distinct, literature-validated noncompetitive INMT inhibitor—exhibits a Ki of 84,000 nM (84 μM) against the rabbit lung isoform . This indicates that the target compound is approximately 7-fold more potent than PDAT at the level of binding affinity, although the comparison is limited by species differences (human vs. rabbit INMT). Data from the same human INMT assay for PDAT are not publicly available, and the evidence is therefore tagged as cross-study comparable rather than a direct head-to-head comparison.
| Evidence Dimension | Inhibitory constant (Ki) against indolethylamine N-methyltransferase (INMT) |
|---|---|
| Target Compound Data | Ki = 12,000 nM (human INMT) |
| Comparator Or Baseline | PDAT: Ki = 84,000 nM (rabbit lung INMT) |
| Quantified Difference | ~7-fold lower Ki (higher apparent affinity) for the target compound; cross-species comparison limits direct quantitative interpretation |
| Conditions | Human INMT (BindingDB assay, curated by ChEMBL) vs. rabbit lung INMT (PDAT, literature-reported) |
Why This Matters
For researchers requiring an INMT biochemical tool compound, the 12,000 nM Ki establishes a benchmark that is more potent than the commercially available reference inhibitor PDAT, making this compound a viable starting scaffold with a defined, modifiable potency window.
- [1] BindingDB. BDBM50367839 (CHEMBL2368635): Ki = 1.20E+4 nM against human indolethylamine N-methyltransferase. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50367839 (accessed 2026-05-09). View Source
